Introduction: Unveiling a Core Building Block for Advanced Materials
Introduction: Unveiling a Core Building Block for Advanced Materials
An In-depth Technical Guide to the Physicochemical Properties of Naphthalene-2,3-dicarbonitrile
Naphthalene-2,3-dicarbonitrile (CAS No. 22856-30-0) stands as a pivotal molecule in the landscape of materials science and organic synthesis. As a polycyclic aromatic dinitrile, its rigid naphthalene core is functionalized with two adjacent, strongly electron-withdrawing cyano groups. This unique electronic architecture imparts significant properties, establishing it as a valued precursor for a new generation of functional materials.[1] Its primary role is as a foundational building block for naphthalocyanines, macrocyclic compounds with exceptional near-infrared (NIR) absorption, making them critical for applications in organic electronics, chemical sensors, and photodynamic therapy.[1]
This guide provides an in-depth exploration of the core physicochemical properties of naphthalene-2,3-dicarbonitrile. Moving beyond a simple datasheet, we will delve into the causality behind its observed characteristics, provide field-proven experimental protocols for its analysis, and discuss the implications of its properties for researchers in materials science and drug development.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity and structure is the bedrock of all subsequent analysis. Naphthalene-2,3-dicarbonitrile is an aromatic compound whose properties are dictated by the interplay between its fused ring system and the powerful nitrile functionalities.
Core Identifiers
A consistent and unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source(s) |
| CAS Number | 22856-30-0 | [2][3] |
| Molecular Formula | C₁₂H₆N₂ | [2][3] |
| Molecular Weight | 178.19 g/mol | [2][3] |
| IUPAC Name | naphthalene-2,3-dicarbonitrile | [2] |
| InChI Key | KNBYJRSSFXTESR-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C2C=C(C(=CC2=C1)C#N)C#N | [2][3] |
Molecular Architecture and Electronic Profile
The structure of naphthalene-2,3-dicarbonitrile is inherently planar. This planarity, combined with its extensive π-electron system, facilitates significant intermolecular stacking interactions in the solid state. An orthorhombic polymorph has been characterized where molecules stack along one axis, forming zigzag chains.[1]
The defining feature is the presence of two vicinal nitrile (-C≡N) groups. These groups are potent electron-withdrawing moieties due to the high electronegativity of nitrogen and resonance delocalization. This has two profound consequences for the molecule's reactivity:
-
Activation of Nitrile Carbons: The carbon atoms of the nitrile groups become highly electron-deficient and thus electrophilic, making them susceptible to nucleophilic attack. This is the key to its utility in forming macrocycles.[1]
-
Deactivation of the Aromatic Ring: The withdrawal of electron density deactivates the naphthalene ring system towards conventional electrophilic aromatic substitution.
Caption: Chemical structure of naphthalene-2,3-dicarbonitrile.
Core Physicochemical Properties
The bulk properties of a material are a direct manifestation of its molecular structure. For naphthalene-2,3-dicarbonitrile, its planarity and polar nitrile groups result in a high-melting, crystalline solid with specific solubility characteristics.
| Property | Value | Causality & Experimental Insight |
| Appearance | White to light yellow/beige crystalline powder | The extended conjugated system can lead to slight coloration from trace impurities or minor degradation. A pure, highly crystalline sample should be off-white. |
| Melting Point | 253-257 °C | The high melting point is a direct result of the molecule's rigid, planar structure, which allows for efficient crystal packing and strong intermolecular π-π stacking interactions. Significant thermal energy is required to overcome these forces. |
| Boiling Point | 414.4 °C (at 760 mmHg) | The high boiling point reflects the strong intermolecular forces and relatively high molecular weight. Note: Due to the high melting point, decomposition may occur at or before the boiling point under atmospheric pressure. |
| Solubility | Slightly soluble in Chloroform. Generally insoluble in water and non-polar aliphatic solvents. Soluble in some polar organic solvents. | The polar nitrile groups provide some affinity for polar solvents, but the large, non-polar naphthalene core dominates, preventing significant solubility in water. Its planarity makes it amenable to solvents that can engage in π-π interactions. |
| LogP | 2.58 | This calculated value indicates moderate lipophilicity, consistent with a large aromatic system balanced by polar nitrile groups.[3] |
| Topological Polar Surface Area (TPSA) | 47.58 Ų | This value, derived solely from the two nitrogen atoms, confirms the nitrile groups as the exclusive source of polarity in an otherwise non-polar hydrocarbon framework.[3] |
Spectroscopic and Analytical Characterization
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation and purity assessment. Each technique probes different aspects of the molecular structure, providing a complete analytical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule's hydrogen and carbon framework.
-
¹H NMR: The spectrum is expected to show signals only in the aromatic region (typically 7.0-8.5 ppm). Due to the molecule's asymmetry, all six aromatic protons should be chemically distinct, leading to a complex pattern of multiplets. The protons on the same ring as the nitrile groups (H-1, H-4) will be the most deshielded (shifted furthest downfield) due to the strong electron-withdrawing effect.
-
¹³C NMR: The spectrum will show 12 distinct signals. Key diagnostic peaks include:
-
Nitrile Carbons (-C≡N): These typically appear in the 115-125 ppm range.[4] Their quaternary nature often results in lower intensity peaks.
-
Aromatic Carbons: These will resonate in the 120-150 ppm range. The carbons directly attached to the nitrile groups (C-2, C-3) are expected to be significantly deshielded.
-
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the presence of the key nitrile functional group.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2260-2240 cm⁻¹ .[5] The intensity and sharpness of this peak are highly characteristic and serve as a primary identifier.
-
Aromatic C-H Stretch: Bands typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1475 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation patterns, confirming the elemental composition.
-
Molecular Ion (M⁺•): In Electron Ionization (EI) mode, a strong molecular ion peak is expected at m/z = 178 , corresponding to the molecular weight.[2][6]
-
Fragmentation: A significant fragment is often observed at m/z = 151 , corresponding to the loss of a cyanide radical (•CN) from the molecular ion.[2][6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. The naphthalene core gives rise to strong ultraviolet absorption due to π-π* transitions.[7] The spectrum is expected to show multiple absorption maxima (λ_max) below 350 nm, characteristic of the extended aromatic system.
Experimental Protocols for Characterization
The trustworthiness of data hinges on robust and well-executed experimental protocols. The following are step-by-step methodologies for characterizing a sample of naphthalene-2,3-dicarbonitrile.
Protocol: Melting Point Determination (Capillary Method)
This protocol provides a definitive melting range, a critical indicator of purity. Impurities typically depress and broaden the melting range.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any lumps using a spatula on a watch glass.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Packing: Invert the tube and tap its sealed end firmly on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom. The final packed height should be 2-3 mm.[2]
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): For an unknown or new batch, perform a rapid determination by heating at 10-15 °C/min to find the approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: For the formal measurement, set the apparatus to heat rapidly to a temperature ~15 °C below the approximate melting point.[2]
-
Slow Heating: Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]
-
Record the Range:
-
Reporting: Report the result as the range T₁ - T₂. A pure sample should have a sharp range of < 2 °C.
Caption: Workflow for Melting Point Determination.
Protocol: ¹H NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh 5-25 mg of naphthalene-2,3-dicarbonitrile into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common starting point.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] If necessary, gently warm or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents shimming issues.[9]
-
Transfer: Transfer the clear solution to a standard 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will then perform locking, shimming, and tuning procedures.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
-
Referencing: Calibrate the chemical shift (ppm) scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
Reactivity, Stability, and Safety
Chemical Reactivity
The primary utility of naphthalene-2,3-dicarbonitrile stems from its reactivity. It serves as an A₂B₂-type building block for template-free cyclotetramerization reactions. Under appropriate conditions (e.g., high temperature, presence of certain salts), four molecules will condense to form the highly conjugated naphthalocyanine macrocycle. This reactivity is central to its application in materials synthesis.[1]
Caption: Role as a precursor in naphthalocyanine synthesis.
Stability and Storage
Naphthalene-2,3-dicarbonitrile is a stable crystalline solid.
-
Storage: It should be stored at room temperature in a tightly sealed container to protect it from moisture and contaminants.[3]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids or bases, which could potentially hydrolyze the nitrile groups under harsh conditions.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
GHS Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]
-
Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[10] If on skin, wash with soap and water.
Applications in Research and Drug Development
The unique physicochemical properties of naphthalene-2,3-dicarbonitrile make it a valuable compound for various advanced applications.
-
Materials Science: Its primary application is in the synthesis of naphthalocyanines and related phthalocyanine analogues. These materials are investigated as organic semiconductors, components in dye-sensitized solar cells, and active elements in gas sensors due to their robust thermal stability and unique electronic properties.[1]
-
Photodynamic Therapy (PDT): Metal complexes of naphthalocyanines, derived from this precursor, are potent photosensitizers. They absorb strongly in the NIR region, where biological tissue is most transparent, allowing for the light-activated generation of cytotoxic reactive oxygen species to target and destroy cancer cells.[10]
-
Drug Discovery Scaffold: While not a drug itself, the rigid naphthalene core is a common scaffold in medicinal chemistry. The nitrile groups can be synthetically transformed into other functional groups (e.g., amines, carboxylic acids), making naphthalene-2,3-dicarbonitrile a versatile intermediate for building more complex, biologically active molecules.
Conclusion
Naphthalene-2,3-dicarbonitrile is far more than a simple organic chemical; it is a precisely engineered molecular component. Its high melting point and thermal stability are direct consequences of a planar, aromatic structure conducive to strong intermolecular forces. Its electronic profile, dominated by electron-withdrawing nitrile groups, defines its reactivity and makes it an ideal precursor for the template-driven synthesis of complex macrocycles like naphthalocyanines. A thorough understanding of these core properties, verified through the standardized analytical protocols detailed herein, is essential for any researcher aiming to harness its potential in the development of next-generation electronic materials, photosensitizers, and novel chemical entities.
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